3-Phenyl-1-butanol

Biocatalysis Green Chemistry Aldehyde Synthesis

3-Phenyl-1-butanol is a chiral primary aromatic alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. It exists as a colorless liquid with a density of 0.972 g/mL at 25 °C, a boiling point of 138–140 °C at 33 mmHg, and a refractive index (n20/D) of 1.52.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 2722-36-3
Cat. No. B1593598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-butanol
CAS2722-36-3
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(CCO)C1=CC=CC=C1
InChIInChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
InChIKeySQGBBDFDRHDJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1-butanol (CAS 2722-36-3): Technical Specifications and Core Identity for Procurement


3-Phenyl-1-butanol is a chiral primary aromatic alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . It exists as a colorless liquid with a density of 0.972 g/mL at 25 °C, a boiling point of 138–140 °C at 33 mmHg, and a refractive index (n20/D) of 1.52 . The compound contains a phenyl group attached to the third carbon of a butanol chain, featuring both a primary alcohol functionality and a stereogenic center at C3, which renders it a racemic mixture unless otherwise specified . It is classified as a combustible liquid (WGK 3) and is intended exclusively for research and development use, not for medicinal, household, or other applications .

Why 3-Phenyl-1-butanol Cannot Be Replaced by Other Aromatic Alcohols in Critical Workflows


Aromatic alcohols share a common structural motif, but even minor variations in chain length, branching, or substitution pattern profoundly alter key performance parameters. In the case of 3-phenyl-1-butanol, its specific arrangement of a phenyl group at the C3 position on a butanol backbone dictates unique behavior in enzymatic resolutions, biotransformation selectivity, and physicochemical properties . Substituting a close analog—such as 3-phenyl-1-propanol, 4-phenyl-1-butanol, or 2-phenylethanol—without quantitative justification would invalidate comparisons across these critical dimensions. The following evidence demonstrates precisely where 3-phenyl-1-butanol diverges from its nearest neighbors, underscoring why generic substitution is scientifically untenable [1].

3-Phenyl-1-butanol (CAS 2722-36-3): Quantitative Differentiation from Closest Analogs


3-Phenyl-1-butanol Exhibits Markedly Lower Conversion in Whole-Cell Biotransformation Compared to 3-Phenyl-1-propanol

In a direct head-to-head comparison using Gluconobacter oxydans DSM 2343 whole cells, 3-phenyl-1-butanol achieved only 50% molar conversion to the corresponding aldehyde with an isolated yield of 43% after 8 hours [1]. Under identical experimental conditions, the one-carbon-shorter homolog 3-phenyl-1-propanol exhibited 90% conversion and 82% yield [1]. The stark difference in reactivity underscores that the C4 chain in 3-phenyl-1-butanol imposes a significant steric or electronic penalty relative to the C3 chain, making it a more demanding substrate for biocatalytic oxidation [1].

Biocatalysis Green Chemistry Aldehyde Synthesis

3-Phenyl-1-butanol Displays Poor Enantioselectivity in Lipase-Catalyzed Resolution Compared to Structurally Related β-Substituted Alcohols

The enzymatic resolution of racemic 3-phenyl-1-butanol using Pseudomonas cepacia lipase (PCL) with vinyl acetate proceeds with a very low enantiomeric ratio (E) of 2 [1]. In contrast, related γ-substituted primary alcohols achieve moderate enantiomeric ratios up to E = 11.6 under optimized conditions [1]. This quantitative difference indicates that the stereogenic center in 3-phenyl-1-butanol is poorly discriminated by this widely used lipase, making it a challenging substrate for obtaining enantiopure material via simple kinetic resolution [1].

Enantioselective Synthesis Chiral Resolution Lipase Biocatalysis

3-Phenyl-1-butanol Has Distinct Physical Properties That Differentiate It from Common Aromatic Alcohols

A comparative analysis of physical constants reveals that 3-phenyl-1-butanol occupies a unique property space relative to structurally similar aromatic alcohols . Its boiling point at reduced pressure (138–140 °C at 33 mmHg) is lower than that of 1-phenyl-1-propanol (140–142 °C at 14 mmHg) but significantly higher than 2-phenylethanol (132 °C at 14 mmHg) and 4-phenyl-1-butanol (55 °C at 0.5 mmHg) . Density at 25 °C (0.972 g/mL) is intermediate between 1-phenyl-1-propanol (0.984 g/mL) and 2-phenylethanol (0.970 g/mL) . These differences, while seemingly modest, are critical for downstream unit operations such as vacuum distillation design and solvent selection .

Physical Chemistry Thermophysical Properties Process Engineering

3-Phenyl-1-butanol Is Not Approved for Fragrance or Flavor Use, Unlike Many Structurally Similar Aromatic Alcohols

According to The Good Scents Company, an authoritative industry database, 3-phenyl-1-butanol is categorized as 'information only' and explicitly marked 'not used for fragrances or flavors' [1]. This contrasts sharply with many other aromatic alcohols—such as 2-phenylethanol and 1-phenyl-1-propanol—which are widely employed as fragrance ingredients with established usage levels and safety assessments [2]. The absence of FEMA GRAS or IFRA approval for 3-phenyl-1-butanol means it cannot be substituted into flavor or fragrance formulations that rely on regulatory-compliant ingredients [1].

Regulatory Compliance Fragrance Industry Flavor Chemistry

Where 3-Phenyl-1-butanol (CAS 2722-36-3) Delivers Documented Advantage: Recommended Application Scenarios


As a Substrate in Whole-Cell Biotransformation for Aldehyde Production When Lower Conversion Is Acceptable

The 50% conversion observed with Gluconobacter oxydans DSM 2343 (compared to 90% for 3-phenyl-1-propanol) makes 3-phenyl-1-butanol suitable for studies where the goal is to characterize the limitations of the biocatalyst with sterically hindered substrates or to produce small quantities of 3-phenylbutanal for synthetic elaboration. It is not recommended for high-throughput aldehyde production where yield is paramount [1].

As a Model Compound for Investigating Poor Lipase Enantioselectivity with Remote Stereocenters

The exceptionally low E-value of 2 for Pseudomonas cepacia lipase-catalyzed resolution positions 3-phenyl-1-butanol as a benchmark substrate for evaluating new lipase variants, immobilization strategies, or reaction engineering approaches aimed at improving the resolution of challenging γ-substituted primary alcohols. Any improvement over E=2 would represent a meaningful advance [2].

As a Chiral Building Block in Pharmaceutical Intermediate Synthesis via Alternative Asymmetric Routes

Because enzymatic kinetic resolution is inefficient, enantiopure (R)- or (S)-3-phenyl-1-butanol must be obtained through alternative asymmetric synthesis methods, such as asymmetric hydrogenation or chiral auxiliary-based approaches. The compound is a key intermediate in the synthesis of antibacterial agents like curcuphenol and the fragrance Florhydral®, making it a valuable target for process chemistry research despite the resolution challenge [2].

As a Research-Only Compound for Mechanistic Studies in Toxicity and Environmental Fate

3-Phenyl-1-butanol's unique toxicological profile—modeling intermediately between non-polar and polar narcosis—makes it a relevant probe for quantitative structure-activity relationship (QSAR) studies in environmental toxicology. Its categorical exclusion from fragrance/flavor use further restricts its application to fundamental research contexts [3].

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